molecular formula C9H6F3NO B14163388 5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine

5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B14163388
M. Wt: 201.14 g/mol
InChI Key: GOQNWKMLNXGVFI-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine: is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol This compound is characterized by the presence of a pyridine ring substituted with an ethynyl group at the 5-position and a trifluoroethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(2,2,2-trifluoroethoxy)pyridine and an appropriate ethynylating agent.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Catalysts: Palladium-based catalysts, such as palladium acetate or palladium chloride, are often employed to facilitate the ethynylation reaction.

    Temperature: The reaction temperature is typically maintained between 50-100°C to ensure optimal reaction rates and yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the pyridine ring may produce piperidine derivatives .

Scientific Research Applications

5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both the ethynyl and trifluoroethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

5-ethynyl-2-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C9H6F3NO/c1-2-7-3-4-8(13-5-7)14-6-9(10,11)12/h1,3-5H,6H2

InChI Key

GOQNWKMLNXGVFI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C=C1)OCC(F)(F)F

Origin of Product

United States

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